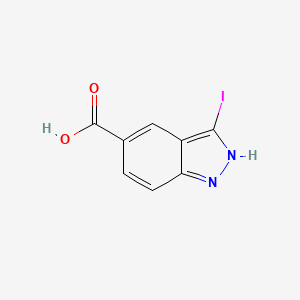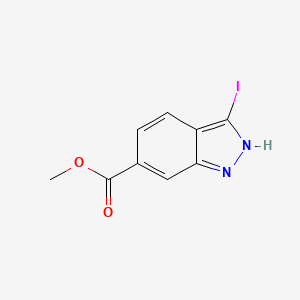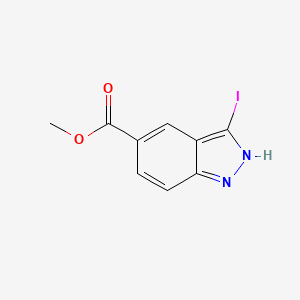![molecular formula C7H4Br2N2 B1326464 4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジン CAS No. 871819-35-1](/img/structure/B1326464.png)
4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジン
概要
説明
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C7H4Br2N2 . It has a molecular weight of 275.93 g/mol .
Synthesis Analysis
The synthesis of substituted pyridines, such as 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine, has been achieved through various methodologies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine includes two bromine atoms, two nitrogen atoms, and seven carbon atoms . The InChI code is InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H .Chemical Reactions Analysis
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has shown versatility and selectivity towards aromatic nucleophilic substitution . New compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .Physical and Chemical Properties Analysis
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 275.93 g/mol . It has a topological polar surface area of 28.7 Ų and a complexity of 153 . The compound is solid at room temperature .科学的研究の応用
抗菌活性
4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジン: 誘導体は、抗菌用途において有望であることが示されている。構造的に類似するピロロピラジン骨格は、さまざまな細菌および真菌株に対する有効性で知られている。 これは、4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンが、抗生物質耐性の増大という懸念に対処する可能性のある、新しい抗菌剤の開発に利用できることを示唆している .
抗炎症作用
ピロロピラジン構造を持つ化合物は、抗炎症作用と関連付けられている。 構造的類似性から、4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンも抗炎症効果を示す可能性があり、慢性炎症性疾患の治療に役立つ可能性がある .
抗ウイルス用途
ピロロピラジン誘導体は、HIV-1に対する作用を含む抗ウイルス活性を示している。 拡張すると、4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンは、特にさまざまなウイルス感染を標的とする化合物を創製するための骨格として、抗ウイルス薬開発における潜在的な用途について検討できる .
抗腫瘍および抗癌の可能性
研究によると、ピロロピラジン誘導体は抗腫瘍効果を持つ可能性がある。 4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンの構造的特徴は、それが抗癌薬発見の候補となり、さまざまな種類の癌に対して潜在的な効力を持つ化合物を合成するために使用できる .
キナーゼ阻害
キナーゼ阻害剤は、癌を含むさまざまな疾患の治療において重要である。 ピロロピラジン誘導体は、キナーゼ阻害活性を示しており、4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンが、改善された特異性と効力を持つ新しいキナーゼ阻害剤の開発の基盤となり得ることを示唆している .
代謝性疾患の治療
一部のピロロピラジン誘導体は、血糖値を低下させることが判明しており、糖尿病や高血糖などの代謝性疾患の治療における潜在的な用途を示唆している。 したがって、4,7-ジブロモ-1H-ピロロ[3,2-c]ピリジンは、これらの状態を管理するための新しい治療薬を合成する上で価値がある可能性がある .
作用機序
Safety and Hazards
将来の方向性
Future research could delve into the scarcely explored versatility and selectivity of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine towards aromatic nucleophilic substitution . The development of new compounds using different nucleophiles could lead to biologically interesting species and building blocks for organic materials .
特性
IUPAC Name |
4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNGGUSSDILPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646784 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871819-35-1 | |
| Record name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
